molecular formula C18H21N5O3 B11644853 N~6~-(2,5-dimethylphenyl)-N~4~,N~4~-diethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine

N~6~-(2,5-dimethylphenyl)-N~4~,N~4~-diethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine

Cat. No.: B11644853
M. Wt: 355.4 g/mol
InChI Key: JWGHOZVWNJULRS-UHFFFAOYSA-N
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Description

N6-(2,5-DIMETHYLPHENYL)-N4,N4-DIETHYL-7-NITRO-2,1,3-BENZOXADIAZOLE-4,6-DIAMINE is a complex organic compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structural features of this compound, such as the presence of nitro, dimethylphenyl, and diethylamine groups, contribute to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of N6-(2,5-DIMETHYLPHENYL)-N4,N4-DIETHYL-7-NITRO-2,1,3-BENZOXADIAZOLE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxadiazole Core: This can be achieved through the cyclization of appropriate precursors, such as o-phenylenediamine derivatives, with nitrosating agents.

    Introduction of the Nitro Group: Nitration reactions using concentrated nitric acid or other nitrating agents can introduce the nitro group at the desired position on the benzoxadiazole ring.

    Substitution Reactions:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, solvents, and specific reaction conditions to facilitate large-scale synthesis.

Chemical Reactions Analysis

N6-(2,5-DIMETHYLPHENYL)-N4,N4-DIETHYL-7-NITRO-2,1,3-BENZOXADIAZOLE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, depending on the reaction conditions and reagents used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents used in these reactions include halogens, sulfuric acid, palladium catalysts, and boronic acids. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

N6-(2,5-DIMETHYLPHENYL)-N4,N4-DIETHYL-7-NITRO-2,1,3-BENZOXADIAZOLE-4,6-DIAMINE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N6-(2,5-DIMETHYLPHENYL)-N4,N4-DIETHYL-7-NITRO-2,1,3-BENZOXADIAZOLE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to its biological activity.

Comparison with Similar Compounds

N6-(2,5-DIMETHYLPHENYL)-N4,N4-DIETHYL-7-NITRO-2,1,3-BENZOXADIAZOLE-4,6-DIAMINE can be compared with other benzoxadiazole derivatives, such as:

    N5-(2,3-dimethylphenyl)-N6-(2,5-dimethylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine: This compound shares a similar core structure but differs in the substitution pattern, affecting its reactivity and applications.

    N-(2,4-Dimethylphenyl)formamide: While structurally simpler, this compound also exhibits versatile reactivity and is used in various synthetic applications.

The uniqueness of N6-(2,5-DIMETHYLPHENYL)-N4,N4-DIETHYL-7-NITRO-2,1,3-BENZOXADIAZOLE-4,6-DIAMINE lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H21N5O3

Molecular Weight

355.4 g/mol

IUPAC Name

5-N-(2,5-dimethylphenyl)-7-N,7-N-diethyl-4-nitro-2,1,3-benzoxadiazole-5,7-diamine

InChI

InChI=1S/C18H21N5O3/c1-5-22(6-2)15-10-14(19-13-9-11(3)7-8-12(13)4)18(23(24)25)17-16(15)20-26-21-17/h7-10,19H,5-6H2,1-4H3

InChI Key

JWGHOZVWNJULRS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C2=NON=C12)[N+](=O)[O-])NC3=C(C=CC(=C3)C)C

Origin of Product

United States

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